molecular formula C15H10ClFN2O B8502094 7-Chloro-3-fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 60628-57-1

7-Chloro-3-fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No. B8502094
Key on ui cas rn: 60628-57-1
M. Wt: 288.70 g/mol
InChI Key: IEAZSLKYQNZPRN-UHFFFAOYSA-N
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Patent
US04232016

Procedure details

A solution of 3.71 g. of 2-(α-bromo-α-fluoro-acetamido)-5-chlorobenzophenone, obtainable from 2-amino-5-chlorobenzophenone and α-bromo-α-fluoroacetyl bromide, in 100 ml. of ether and 60 ml. of 13% methanolic NH3 is allowed to stand for 18 hours at 20° and is evaporated. Working up in the customary manner, using water/methylene chloride, gives 3-fluoro-5-phenyl-7-chloro-2,3-dihydro-1H-1,4-benzodiazepin-2-one.
Name
2-(α-bromo-α-fluoro-acetamido)-5-chlorobenzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
α-bromo-α-fluoroacetyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH:2]([F:21])[C:3]([NH:5][C:6]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:7]=1[C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=O)=[O:4].[NH2:22]C1C=CC(Cl)=CC=1C(C1C=CC=CC=1)=O.BrC(F)C(Br)=O.N>CCOCC>[F:21][CH:2]1[N:22]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:7]2[CH:16]=[C:17]([Cl:20])[CH:18]=[CH:19][C:6]=2[NH:5][C:3]1=[O:4]

Inputs

Step One
Name
2-(α-bromo-α-fluoro-acetamido)-5-chlorobenzophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl
Step Three
Name
α-bromo-α-fluoroacetyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)Br)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1C(NC2=C(C(=N1)C1=CC=CC=C1)C=C(C=C2)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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